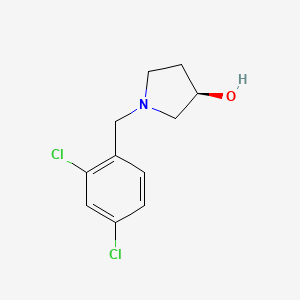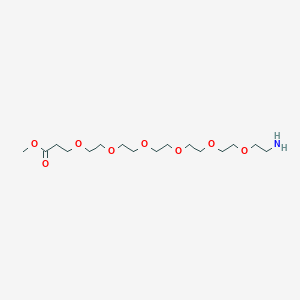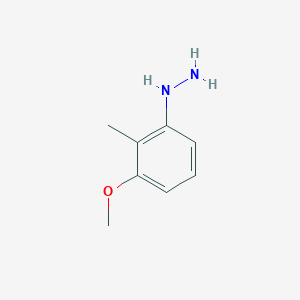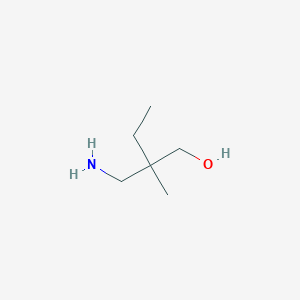
3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Descripción general
Descripción
3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol, also known as DOTMA, is a cationic lipid used in gene delivery. It is a synthetic lipid that has been extensively studied due to its potential to deliver genetic material into cells for gene therapy purposes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol involves the formation of liposomes or lipid nanoparticles that encapsulate the genetic material. The positively charged this compound interacts with the negatively charged DNA, forming a complex that can enter the cell through endocytosis. Once inside the cell, the this compound-DNA complex is released, and the genetic material can be expressed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated by cells. However, the cationic nature of this compound can cause some toxicity in vivo, leading to inflammation and immune responses. Additionally, this compound can induce apoptosis in some cell types, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is its ability to efficiently deliver genetic material to cells. It has been shown to be effective in a wide range of cell types, making it a versatile tool for gene therapy research. However, the cationic nature of this compound can cause some toxicity and immune responses, which may limit its use in vivo. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol research. One area of interest is the development of more efficient and less toxic gene delivery vehicles. Another area of research is the use of this compound in combination with other gene delivery vehicles, such as viral vectors, to enhance gene delivery efficiency. Additionally, the use of this compound in the development of personalized gene therapies is an exciting area of research, as it has the potential to revolutionize the treatment of genetic diseases.
Métodos De Síntesis
3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can be synthesized by reacting 1,2,3,4,5,6,7,8-Octanediol with 1,10-Decanediol in the presence of toluene and trifluoroacetic acid. The reaction yields this compound with a purity of 95%. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is widely used in gene therapy research as a gene delivery vehicle. It is commonly used in the development of vaccines, cancer treatments, and gene editing technologies. The cationic nature of this compound allows it to bind to negatively charged DNA molecules, forming stable complexes that can penetrate cell membranes and deliver the genetic material to the target cells.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-40-21-23-42-25-27-44-29-31-46-33-35-48-37-38-49-36-34-47-32-30-45-28-26-43-24-22-41-20-18-39/h39H,2-38H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQMTZUNUBOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927226 | |
| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13149-86-5 | |
| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide](/img/structure/B3231102.png)



![4,7-Diazaspiro[2.5]octane hydrochloride](/img/structure/B3231124.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylic acid](/img/structure/B3231135.png)
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol](/img/structure/B3231156.png)
![1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B3231163.png)
